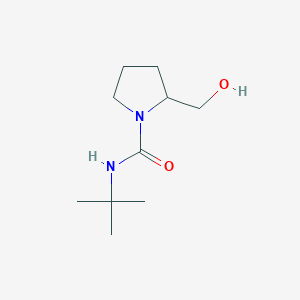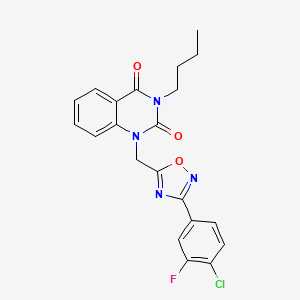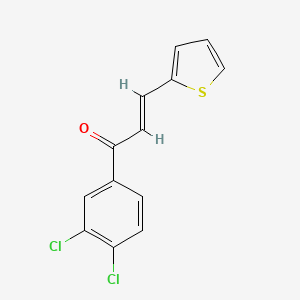
(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one" is a chalcone derivative characterized by the presence of two aromatic rings, a thiophene and a dichlorophenyl ring, connected by a prop-2-en-1-one linkage. Chalcones are known for their diverse biological activities and their potential use in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of similar chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, as seen in the synthesis of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) . This reaction generally occurs between an acetophenone and an aldehyde in the presence of a base, resulting in the formation of the chalcone scaffold.
Molecular Structure Analysis
The molecular structure of chalcone derivatives has been elucidated using techniques such as single-crystal X-ray diffraction . These studies reveal that the central double bond in these compounds is typically trans-configured, which is a common feature of chalcones. The dihedral angles between the aromatic rings and the planarity of the molecule can vary, affecting the molecule's overall conformation and properties.
Chemical Reactions Analysis
Chalcones can participate in various chemical reactions due to their reactive alpha-beta unsaturated carbonyl system. They can undergo cyclization reactions, serve as Michael acceptors, and participate in nucleophilic addition reactions. The specific reactivity of "(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one" would depend on the substituents on the aromatic rings and the electronic effects they impart.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as chloro substituents can affect the electron density distribution within the molecule, as seen in the molecular electrostatic potential (MEP) maps . The HOMO-LUMO gap is a critical parameter that can indicate the chemical reactivity and stability of the molecule . Additionally, the presence of substituents can also influence the compound's solubility, melting point, and crystalline structure. Chalcones with different substituents have been reported to crystallize in various crystal systems and exhibit different types of intermolecular interactions, such as hydrogen bonding and π-π stacking .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
Synthesis Techniques and Structural Characterization : The compound has been synthesized using Claisen-Schmidt condensation reactions and characterized through techniques like FT-IR, elemental analysis, and X-ray diffraction. These processes have allowed for detailed structural analysis, revealing key geometric parameters and molecular interactions (Salian et al., 2018).
Hirshfeld Surface Studies : Extensive Hirshfeld surface analysis has been employed to quantify the intermolecular interactions in this compound. This includes the creation of 2D fingerprint plots and electrostatic potential maps to evidence these interactions (Salian et al., 2018).
Molecular and Electronic Properties
Molecular Geometry and Vibrational Frequencies : Studies involving density functional theory (DFT) have been conducted to determine the molecular geometry and vibrational frequencies of the compound. These studies also involve analyzing the compound's HOMO-LUMO energy gap and chemical reactivity parameters (Mary et al., 2015).
Natural Bond Orbital (NBO) Analysis : NBO analysis has been used to examine the stability of the molecule, focusing on hyper-conjugative interactions and charge delocalization (Mary et al., 2015).
Potential Applications in Antimicrobial Studies
Antimicrobial Activity Screening : Some studies have synthesized related compounds and tested them for antimicrobial properties. These tests indicate that such compounds can have moderate antimicrobial activities against selected bacterial and fungal strains (Sadgir et al., 2020).
Synthesis of Related Compounds for Biological Activities : Research has been conducted on the synthesis of various derivatives of similar compounds, exploring their potential as novel antimicrobial agents (Patel & Patel, 2017).
Propiedades
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2OS/c14-11-5-3-9(8-12(11)15)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMCEFHQWVLXIZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B3008642.png)
![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)

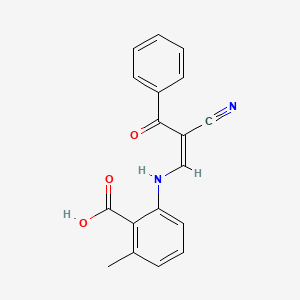
![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)
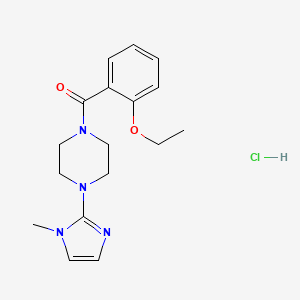
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)
![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)
